molecular formula C17H16Br2N2O2S B5720001 1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone CAS No. 438235-92-8

1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5720001
CAS RN: 438235-92-8
M. Wt: 472.2 g/mol
InChI Key: CRYJTSIMEWLANC-UHFFFAOYSA-N
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Description

1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of B-cell lymphoma cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its potential applications in the treatment of cancer and autoimmune diseases. However, its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Exploration of its potential applications in the treatment of other diseases.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of its potential for combination therapy with other drugs.
5. Research on the mechanism of action of this compound to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been extensively studied for its anti-tumor activity and potential applications in the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of BTK, and it has been shown to exhibit significant biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of 1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone involves the reaction of 4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}aniline with ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor activity in various cancer cell lines. Additionally, it has been shown to inhibit the growth of B-cell lymphoma cells and has potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[4-[4-(4,5-dibromothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O2S/c1-11(22)12-2-4-13(5-3-12)20-6-8-21(9-7-20)17(23)15-10-14(18)16(19)24-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJTSIMEWLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153066
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438235-92-8
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438235-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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